molecular formula C14H14N2O2S B185572 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine CAS No. 314284-67-8

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Cat. No.: B185572
CAS No.: 314284-67-8
M. Wt: 274.34 g/mol
InChI Key: XKBHHJLZPOQOFS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine (IUPAC name: 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline) is a sulfonamide derivative featuring a phenylamine core substituted at the para position with a 2,3-dihydroindole sulfonyl group. Its molecular formula is C₁₄H₁₄N₂O₂S, and it has a CAS registry number of 314284-67-8 . The compound’s structure combines a sulfonyl bridge linking the phenylamine moiety to a partially saturated indole ring, which may influence its electronic and steric properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHHJLZPOQOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341869
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314284-67-8
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine typically involves the sulfonylation of 2,3-dihydroindole followed by the introduction of a phenylamine group. One common method involves the reaction of 2,3-dihydroindole with a sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then reacted with aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylamine group.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine, exhibit significant anticancer properties. Studies have shown that indole compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 Value (μM)
This compoundMCF-7TBD
This compoundA-549TBD

Anticholinesterase Activity

Indole derivatives have been studied for their potential as inhibitors of cholinesterase enzymes. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets in Alzheimer's therapy.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes like AChE and various kinases involved in cancer progression.
  • Receptor Modulation : It may act as a modulator for receptors implicated in inflammatory responses and other signaling pathways.

Case Study 1: Anticancer Research

In a study published by Kaur et al., various indole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications on the indole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of indole derivatives revealed that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases through mechanisms that involve reducing inflammation and promoting neuronal survival.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Disubstituted Phenylamines

Compounds like (3,4-dimethyl)phenylamine and (3,4-methylenedioxy)phenylamine () share the phenylamine core but differ in substituents. These disubstituted derivatives were incorporated into angucyclinones via nonenzymatic reactions, with (3,4-dimethyl)phenylamine showing potent Nrf2 transcription activation due to enhanced steric and electronic effects . In contrast, 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine features a bulkier dihydroindole sulfonyl group, which may alter binding affinity or solubility compared to smaller alkyl or oxygen-based substituents.

Trifluoromethyl-Substituted Analogues

The compound 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine (CAS 1184442-27-0) introduces a trifluoromethyl (-CF₃) group at position 3 of the phenyl ring .

Sulfamoyl-Containing Derivatives

describes sulfamoyl-linked compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C F6). These feature isoindoline dione and pyridinyl sulfamoyl groups, which introduce hydrogen-bonding capabilities and planar aromatic systems. The target compound’s dihydroindole sulfonyl group, in contrast, provides a partially saturated heterocycle, possibly enhancing conformational flexibility .

Physicochemical and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Compound Name Substituents Molecular Formula Key Findings/Properties Reference
This compound Dihydroindole sulfonyl at C4 C₁₄H₁₄N₂O₂S CAS 314284-67-8; sulfonamide linker
(3,4-Dimethyl)phenylamine 3,4-dimethyl groups C₈H₁₁N Potent Nrf2 activator
4-(Dihydroindole)-3-CF₃-phenylamine CF₃ at C3, dihydroindole sulfonyl at C4 C₁₅H₁₃F₃N₂S Enhanced electronic modulation
C F6 () Pyridinyl sulfamoyl, isoindoline dione C₂₄H₂₃N₅O₅S Molecular weight 493.53; yellowish solid

Key Observations :

Electronic Effects: The dihydroindole sulfonyl group in the target compound likely acts as a moderate electron-withdrawing group, similar to -CF₃ but less pronounced. This contrasts with electron-donating groups like methylenedioxy in MDMA () .

Bioactivity Potential: While disubstituted phenylamines in showed Nrf2 activation, the target compound’s sulfonamide group may confer affinity for enzymes or receptors involving sulfonamide recognition, such as carbonic anhydrases or tyrosine kinases .

Biological Activity

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to a sulfonamide group. This unique combination enhances its reactivity and biological interactions. The sulfonyl group allows for strong binding interactions with various biological targets, particularly enzymes and receptors, which is crucial for its pharmacological effects.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can interact with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Receptor Binding : Research indicates that this compound may act as a ligand for melatonin receptors, suggesting a role in regulating sleep patterns and mood disorders. Its binding affinity to neurotransmitter receptors may also contribute to its antidepressant potential.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, indole derivatives have demonstrated significant activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) .
  • Tubulin Polymerization Inhibition : Some derivatives have been noted for their ability to disrupt microtubule formation, an essential process for cell division, thus exhibiting potent anticancer effects .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits tubulin polymerization
AntimicrobialInhibits growth of bacterial strains
AntidepressantBinds to melatonin receptors

Case Study: Anticancer Activity

In a recent study evaluating the anticancer effects of indole derivatives, this compound was found to significantly reduce cell viability in A549 lung cancer cells. The study reported an IC50 value indicating potent inhibition of cancer cell proliferation, alongside evidence of apoptosis through increased reactive oxygen species (ROS) levels .

Q & A

Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine?

Methodological Answer: The compound can be synthesized via sulfonation of aniline derivatives. A typical procedure involves reacting 4-aminophenylsulfonyl chloride with 2,3-dihydroindole under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. The reaction mixture is stirred for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C14_{14}H14_{14}N2_2O2_2S, M.W. 274.34) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} to identify aromatic protons (δ 6.5–7.5 ppm) and the dihydroindole NH (δ ~5.0 ppm). 13C NMR^{13} \text{C NMR} confirms sulfonyl (C-SO2_2) and aromatic carbons.
  • Mass Spectrometry : HRMS to verify the molecular ion [M+H]+^+ at m/z 275.0823.
  • Elemental Analysis : To validate C, H, N, and S composition (theoretical: C 61.30%, H 5.14%, N 10.21%, S 11.68%) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Use fume hoods and personal protective equipment (gloves, lab coats) due to potential volatility and toxicity of aniline derivatives.
  • In case of spills, employ acidic spray (e.g., 1M HCl) to neutralize phenylamine derivatives, followed by activated carbon adsorption for containment. Decontamination efficiency can reach >90% under optimized conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate its bioactivity in Nrf2 pathway activation?

Methodological Answer:

  • Cell-Based Assays : Use HEK293T cells transfected with an Nrf2-responsive luciferase reporter plasmid. Treat cells with 10–100 µM of the compound and measure luciferase activity after 24 hours.
  • Control Experiments : Include sulforaphane (a known Nrf2 activator) and vehicle controls. Validate results via qPCR for Nrf2 target genes (e.g., HO-1, NQO1).
  • Structure-Activity Analysis : Introduce substituents (e.g., methyl, halogen) on the phenylamine or dihydroindole moieties to assess their impact on transcriptional activation, as seen in analogous studies with disubstituted phenylamines .

Q. How to resolve discrepancies in HPLC purity data during synthesis?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify byproducts, such as incomplete sulfonation intermediates or oxidized dihydroindole derivatives.
  • Optimized Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the target compound. Compare retention times with synthetic standards from related sulfonamide compounds (e.g., 4-(pyridin-2-ylsulfamoyl)phenyl derivatives) .

Q. What strategies improve solubility for in vitro pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble hydrochloride salts.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the dihydroindole ring, balancing LogP values to maintain membrane permeability .

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